molecular formula C14H21NO2 B12568522 2-Methylbutan-2-yl 4-(dimethylamino)benzoate CAS No. 185250-91-3

2-Methylbutan-2-yl 4-(dimethylamino)benzoate

Cat. No.: B12568522
CAS No.: 185250-91-3
M. Wt: 235.32 g/mol
InChI Key: HPRMEEKQWIYYPH-UHFFFAOYSA-N
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Description

2-Methylbutan-2-yl 4-(dimethylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a dimethylamino group attached to the benzene ring and a 2-methylbutan-2-yl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbutan-2-yl 4-(dimethylamino)benzoate typically involves the esterification of 4-(dimethylamino)benzoic acid with 2-methylbutan-2-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

4-(dimethylamino)benzoic acid+2-methylbutan-2-olH2SO42-Methylbutan-2-yl 4-(dimethylamino)benzoate+H2O\text{4-(dimethylamino)benzoic acid} + \text{2-methylbutan-2-ol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-(dimethylamino)benzoic acid+2-methylbutan-2-olH2​SO4​​2-Methylbutan-2-yl 4-(dimethylamino)benzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methylbutan-2-yl 4-(dimethylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzoates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Methylbutan-2-yl 4-(dimethylamino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.

    Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methylbutan-2-yl 4-(dimethylamino)benzoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis under certain conditions. These interactions and reactions contribute to the compound’s effects in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(dimethylamino)benzoate
  • Methyl 4-(dimethylamino)benzoate
  • 2-Ethylhexyl 4-(dimethylamino)benzoate

Uniqueness

2-Methylbutan-2-yl 4-(dimethylamino)benzoate is unique due to its specific ester group, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

185250-91-3

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-methylbutan-2-yl 4-(dimethylamino)benzoate

InChI

InChI=1S/C14H21NO2/c1-6-14(2,3)17-13(16)11-7-9-12(10-8-11)15(4)5/h7-10H,6H2,1-5H3

InChI Key

HPRMEEKQWIYYPH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OC(=O)C1=CC=C(C=C1)N(C)C

Origin of Product

United States

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